2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol
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Overview
Description
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a complex organic compound that features a cyclopropyl-methyl-amino group and a cyclohexylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, starting with the preparation of the cyclopropyl-methyl-amino and cyclohexylamino intermediates. These intermediates are then reacted with ethanol under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-methyl-amine: Shares the cyclopropyl-methyl-amino group but lacks the cyclohexylamino and ethanol components.
Cyclohexylamine: Contains the cyclohexylamino group but does not have the cyclopropyl-methyl-amino and ethanol components.
Uniqueness
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is unique due to the combination of its cyclopropyl-methyl-amino and cyclohexylamino groups attached to an ethanol backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
2-[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can influence several cellular processes, including:
- Enzyme Activity : The compound may modulate the function of specific enzymes, potentially leading to altered metabolic pathways.
- Receptor Binding : It is likely to interact with neurotransmitter receptors, affecting signal transduction pathways.
- Gene Expression : By influencing transcription factors, the compound may alter gene expression patterns.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain piperidine derivatives possess potent antibacterial and antifungal properties against various strains:
Compound Type | Activity Against | MIC (mg/mL) |
---|---|---|
Piperidine Derivative | E. coli | 0.0195 |
Piperidine Derivative | C. albicans | 0.0048 |
Piperidine Derivative | S. aureus | 0.039 |
These findings suggest that structural modifications can enhance antimicrobial efficacy, which may be relevant for the cyclohexylamine framework of the compound .
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated growth inhibitory activity against mantle cell lymphoma due to its ability to inhibit specific kinases involved in cell cycle regulation:
Cell Line | IC50 (µM) |
---|---|
HCT15 (Colorectal) | 0.3 |
CAPAN-1 (Pancreatic) | 0.5 |
This suggests that compounds with similar structures may also exhibit anticancer properties through kinase inhibition .
Case Studies
- In vitro Studies : A study investigating the effects of structurally similar compounds on bacterial strains revealed that modifications in the amino group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Kinase Profiling : Another study focused on the kinase inhibition profile of compounds related to this compound, revealing potent inhibitory activity against kinases such as CDK4 and PDGFRβ, which are critical in cancer progression .
Properties
IUPAC Name |
2-[[4-[cyclopropyl(methyl)amino]cyclohexyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(12-6-7-12)11-4-2-10(3-5-11)13-8-9-15/h10-13,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMCJNIQPTNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NCCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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